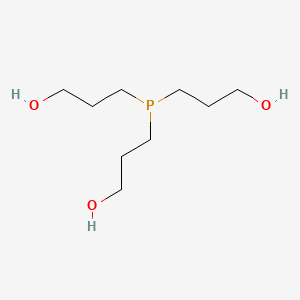

Tris(hydroxypropyl)phosphine

Vue d'ensemble

Description

Tris(hydroxypropyl)phosphine is a versatile, water-soluble, and air-stable reducing agent. It is widely used for the reductive cleavage of disulfide bonds in small molecules in both aqueous and buffered aqueous-organic media . This compound is known for its exceptional stability at biological pH, making it suitable for various applications in chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tris(hydroxypropyl)phosphine can be synthesized through the reaction of phosphine with allyl alcohol. The process involves the addition of phosphine to the double bond of allyl alcohol, resulting in the formation of this compound . Another method involves the reaction of 3-chloropropyl ether with triethyl phosphite under alkaline conditions .

Industrial Production Methods: In industrial settings, this compound is produced by reacting phosphine with allyl alcohol in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures to ensure high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Tris(hydroxypropyl)phosphine undergoes various chemical reactions, including:

Reduction: It is widely used as a reducing agent for the cleavage of disulfide bonds in small molecules.

Nucleophilic Substitution: The compound can act as a nucleophile, reacting with halogenated organic compounds to form phosphonium salts.

Coordination Reactions: this compound can form complexes with transition metals, altering their reactivity and catalytic properties.

Common Reagents and Conditions:

Reduction: Commonly used in aqueous and buffered aqueous-organic media.

Nucleophilic Substitution: Typically involves halogenated organic compounds such as benzyl bromides.

Coordination Reactions: Often involves transition metals like palladium and platinum.

Major Products Formed:

Reduction: The major products are the reduced forms of the disulfide-containing molecules.

Nucleophilic Substitution: The products are phosphonium salts.

Coordination Reactions: The products are metal-phosphine complexes.

Applications De Recherche Scientifique

Protein Chemistry

THPP is widely used as a reducing agent in protein biochemistry. It facilitates the reduction of disulfide bonds, which is crucial for protein folding and stability. Compared to traditional reducing agents like dithiothreitol (DTT), THPP offers several advantages:

- Higher Solubility : THPP is more soluble in water, enhancing its applicability in various biochemical assays.

- Stability : It exhibits greater resistance to oxidation, making it suitable for long-term storage and use in sensitive experiments .

Table 1: Comparison of Reducing Agents

| Property | THPP | DTT |

|---|---|---|

| Solubility | High | Moderate |

| Oxidation Resistance | High | Low |

| Typical Concentration | 1-5 mM | 20-40 mM |

Enzyme Assays

Research has shown that THPP can influence the activity of various enzymes, including ribonucleotide reductase (RNR). It acts cooperatively with dithiols, enhancing enzyme activity beyond what either could achieve alone . This property allows for more efficient assays and better understanding of enzyme mechanisms.

DNA Sequencing

THPP is particularly valuable in DNA sequencing applications due to its ability to reduce disulfide bonds efficiently. This reduction is essential for preparing DNA samples and ensuring accurate sequencing results. Its stability under varying pH conditions further enhances its utility in this field .

Hydrogel Beads Preparation

THPP is utilized in the synthesis of hydrogel beads, which are important for nucleotide sequencing technologies. These hydrogels can encapsulate biomolecules, providing a controlled environment for biochemical reactions .

Biosensors Development

The compound plays a crucial role in the development of biosensors used for biological analysis. Its reducing properties enable the detection of specific biomolecules by facilitating redox reactions that are essential for signal generation in biosensing applications .

Antibacterial Polymers

THPP contributes to the preparation of phosphorus-containing antibacterial polymers. These materials leverage the unique properties of phosphines to create effective antimicrobial surfaces, which are increasingly important in medical and industrial applications .

Protein Purification Studies

In a study examining the effects of THPP on protein purification protocols, researchers found that using THPP at concentrations between 1 mM and 50 mM significantly improved the yield and purity of proteins compared to traditional methods using DTT . The study highlighted the importance of monitoring potential non-enzymatic reactions that may occur when using THPP with NAD(P)+ dependent enzymes.

Ribonucleotide Reductase Activity Enhancement

A comparative study showed that using THPP alongside DTT resulted in approximately threefold higher activity in recombinant mouse RNR assays than when either was used alone. This synergy indicates that THPP not only acts as a reductant but also enhances the overall efficiency of enzymatic processes .

Mécanisme D'action

Tris(hydroxypropyl)phosphine exerts its effects primarily through its reducing properties. It donates electrons to disulfide bonds, resulting in their cleavage and the formation of thiol groups . The compound’s mechanism of action involves the transfer of electrons from the phosphine to the disulfide bond, leading to the reduction of the disulfide and the oxidation of the phosphine to this compound oxide .

Comparaison Avec Des Composés Similaires

Tris(2-carboxyethyl)phosphine (TCEP): Another widely used reducing agent, known for its stability and effectiveness in reducing disulfide bonds.

Tris(hydroxymethyl)phosphine (THP): Similar in structure and function, used in various chemical and biological applications.

Uniqueness: Tris(hydroxypropyl)phosphine is unique due to its exceptional stability at biological pH and its ability to rapidly and irreversibly cleave disulfide bonds in both aqueous and buffered aqueous-organic media . This makes it particularly valuable in biological and medical research where maintaining physiological conditions is crucial .

Activité Biologique

Tris(hydroxypropyl)phosphine (THPP) is a phosphine compound that has garnered attention for its diverse biological activities, particularly as a reducing agent in biochemical applications. This article explores the biological activity of THPP, summarizing key research findings, mechanisms of action, and potential implications for various fields, including biochemistry and medicinal chemistry.

Overview of this compound

THPP is recognized for its stability and effectiveness as a reducing agent, especially in aqueous environments. Its chemical structure allows it to participate in redox reactions that are crucial for various biochemical processes. The compound is often compared to other reducing agents like tris(2-carboxyethyl)phosphine (TCEP), with studies indicating that THPP exhibits superior reactivity under certain conditions .

THPP functions primarily as a reductant, facilitating the cleavage of disulfide bonds in proteins and other biomolecules. This property is particularly valuable in protein biochemistry, where disulfide bonds play a critical role in maintaining protein structure and function. The mechanism involves the transfer of electrons from THPP to disulfide bonds, leading to the formation of thiols:

This reaction underscores the utility of THPP in protein folding studies and enzyme assays.

1. Inhibition of Enzymatic Activity

Research has demonstrated that THPP can interact with biological cofactors such as NAD(P)+, leading to the formation of covalent adducts that inhibit enzymatic activity. A notable study reported that THPP reacts with NAD+ to form a reversible adduct, which can interfere with NAD(P)+-dependent enzymes . This interaction raises important considerations for experimental protocols involving these cofactors.

2. Comparison with Other Reducing Agents

THPP has been shown to be more effective than dithiothreitol (DTT) for certain enzymatic assays, particularly those involving vitamin K 2,3-epoxide reductase (VKOR). In vitro assessments indicated that substituting THPP for DTT improved the accuracy of enzymatic measurements by minimizing side reactions associated with DTT .

Case Study 1: Reactivity Towards Oxidants

A study investigated the reactivity of THPP with hexachloroiridate(IV), demonstrating that THPP could effectively reduce this oxidant under physiological pH conditions. The kinetics were characterized by second-order rate constants, providing insight into the reaction dynamics and potential applications in redox chemistry .

Case Study 2: Protein Disulfide Reduction

In another investigation, THPP was employed to reduce disulfide bonds in various proteins, showcasing its effectiveness in maintaining protein functionality during biochemical assays. The study highlighted the rapid reduction capabilities of THPP compared to traditional agents like DTT .

Summary of Research Findings

Propriétés

IUPAC Name |

3-[bis(3-hydroxypropyl)phosphanyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O3P/c10-4-1-7-13(8-2-5-11)9-3-6-12/h10-12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICAEXQYKBMDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CP(CCCO)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451537 | |

| Record name | Tris(hydroxypropyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4706-17-6 | |

| Record name | Tris(hydroxypropyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4706-17-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tris(hydroxypropyl)phosphine's primary interaction mode is through its phosphine group, which exhibits strong reducing properties. For example, THP efficiently reduces disulfide bonds in proteins. [] This ability makes it valuable in biochemical applications like analyzing protein structure and function. One notable example is its use in studying mucin granule organization, where THP helped elucidate the role of disulfide bonds in maintaining the granule's structural integrity. [] Furthermore, THP can reduce vitamin K epoxide to vitamin K, a crucial step in the vitamin K cycle essential for blood clotting. []

A:

- Spectroscopic Data: While specific spectroscopic data isn't extensively detailed in the provided research excerpts, techniques like Raman spectroscopy have been employed to study the compound's properties, particularly in its crystalline form, revealing its nonlinear optical characteristics. []

A: While not directly classified as a catalyst in the provided research, THP acts as a reducing agent in various reactions. Its ability to efficiently reduce disulfide bonds makes it valuable in peptide chemistry for synthesizing cyclic peptides. [] In these applications, THP facilitates the formation of disulfide bridges after native chemical ligation, allowing for the creation of complex peptide structures.

ANone: The provided research excerpts do not offer details on the use of computational chemistry or modeling specifically for this compound.

ANone: The provided research excerpts do not explicitly detail SHE regulations specific to THP. As with any chemical, it's crucial to consult relevant safety data sheets and adhere to proper handling and disposal protocols.

A: While the provided research doesn't offer a historical overview, it highlights THP's application in pulp bleaching and brightness stabilization. [] This suggests its use in the paper industry dates back several years. More recent research focuses on its potential in areas like lithium-sulfur batteries, highlighting its evolving role in material science. []

A: The research excerpts illustrate the cross-disciplinary nature of this compound. Its use spans from analytical chemistry for vitamin C analysis [] to material science for developing advanced batteries. [] This versatility underscores its potential for further exploration in diverse fields, particularly where its reducing properties and water solubility are advantageous.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.